

# Technical Guide: 3-Bromo-5-(methoxymethoxy)pyridine

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

**Compound Name:** 3-Bromo-5-(methoxymethoxy)pyridine

**CAS No.:** 1346556-39-5

**Cat. No.:** B3232765

[Get Quote](#)

## Compound Identity & Core Data

**3-Bromo-5-(methoxymethoxy)pyridine** is a regioselectively protected pyridine derivative.<sup>[1]</sup> It serves as a versatile building block in drug discovery, specifically for the introduction of a 3,5-disubstituted pyridine scaffold where one substituent requires temporary masking (the hydroxyl group) during organometallic transformations at the bromine site.

Property	Data
CAS Number	1346556-39-5
IUPAC Name	3-Bromo-5-(methoxymethoxy)pyridine
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO <sub>2</sub>
Molecular Weight	218.05 g/mol
Appearance	Colorless to pale yellow oil (typically)
Solubility	Soluble in DCM, THF, DMF, Ethyl Acetate
Key Functional Groups	Aryl Bromide (electrophile/metallation handle), MOM Ether (acid-labile protecting group)

## Synthetic Pathway & Methodology

The synthesis of **3-Bromo-5-(methoxymethoxy)pyridine** is typically a multi-step process starting from commercially available 3,5-dibromopyridine. The workflow requires precise control of stoichiometry to ensure mono-substitution and effective protection.

### Step 1: Preparation of the Precursor (3-Bromo-5-hydroxypyridine)

Before introducing the methoxymethyl (MOM) group, the pyridine ring must be functionalized with a hydroxyl group.

- Methoxylation: React 3,5-dibromopyridine with sodium methoxide (NaOMe) in methanol at reflux. This yields 3-bromo-5-methoxypyridine (CAS 50720-12-2).<sup>[2][3][4]</sup>
- Demethylation: Treat the methoxy intermediate with aqueous HBr (48%) or BBr<sub>3</sub> in DCM to cleave the methyl ether, yielding 3-bromo-5-hydroxypyridine (CAS 74115-13-2).

### Step 2: MOM Protection (Core Protocol)

This step masks the acidic phenolic proton, preventing interference during subsequent metal-catalyzed cross-couplings or lithiation reactions.

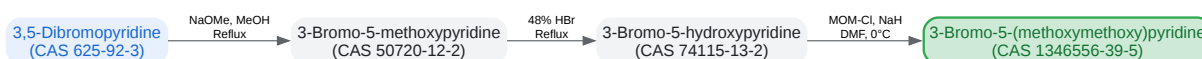
- Reagents: 3-Bromo-5-hydroxypyridine, Chloromethyl methyl ether (MOM-Cl), Sodium Hydride (NaH) or DIPEA.
- Solvent: Anhydrous DMF or THF (0°C to RT).

Protocol:

- Activation: Charge a flame-dried flask with 3-bromo-5-hydroxypyridine (1.0 equiv) and anhydrous DMF. Cool to 0°C.<sup>[5][6]</sup>
- Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases and the phenoxide anion is formed.
- Alkylation: Dropwise add MOM-Cl (1.1 equiv). Caution: MOM-Cl is a known carcinogen; use strictly in a fume hood.

- Workup: Allow to warm to room temperature over 2 hours. Quench with saturated  $\text{NH}_4\text{Cl}$  solution.[6] Extract with EtOAc, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purification: Flash column chromatography (Hexane/EtOAc) yields the target product.

## Synthesis Visualization



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthetic route from commodity starting materials to the target MOM-protected intermediate.

## Reactivity Profile & Applications

The strategic value of **3-Bromo-5-(methoxymethoxy)pyridine** lies in the orthogonal reactivity of its two functional groups. The MOM ether is stable to bases and nucleophiles, allowing the bromine atom to be manipulated exclusively.

### A. Lithium-Halogen Exchange (Directed Metalation)

The MOM group acts as a Directed Ortho Metalation (DoM) group, but the bromine atom undergoes rapid Lithium-Halogen exchange, which is kinetically faster than deprotonation.

- Reaction: Treatment with  $n\text{-BuLi}$  at  $-78^\circ\text{C}$  generates the 3-lithio-5-(methoxymethoxy)pyridine species.
- Utility: This lithiated species can be trapped with electrophiles (aldehydes, ketones, isocyanates) to install carbon frameworks at the C3 position while preserving the C5 oxygenation.

### B. Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent partner for Palladium-catalyzed couplings.

- Partners: Aryl/Heteroaryl boronic acids.

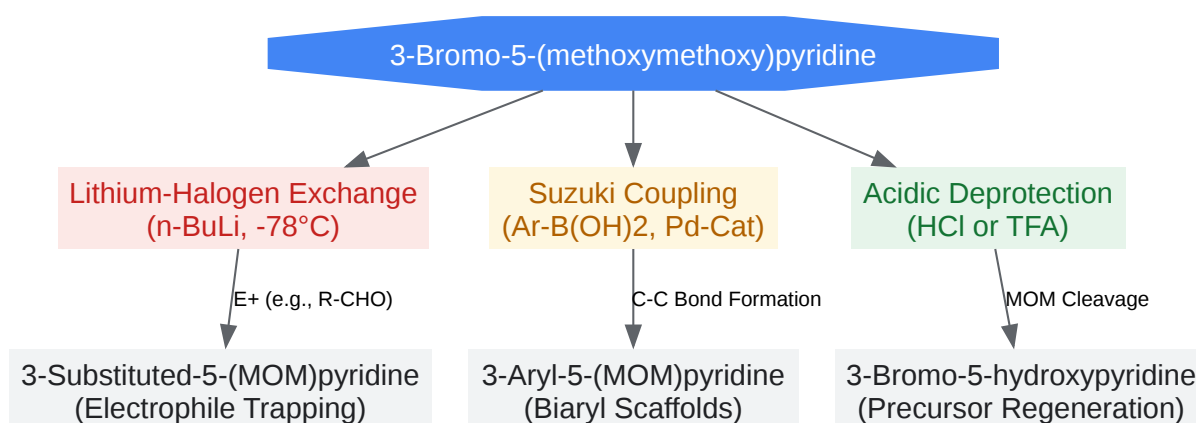
- Conditions: Pd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, Dioxane/Water, 80°C.
- Outcome: Formation of biaryl systems common in kinase inhibitors.

## C. Deprotection (Unmasking)

Once the C3 functionalization is complete, the MOM group can be removed to regenerate the hydroxyl group, which can then be used for hydrogen bonding interactions in a drug target or further derivatized.

- Conditions: 6M HCl in MeOH or Trifluoroacetic acid (TFA) in DCM.

## Reactivity Visualization



[Click to download full resolution via product page](#)

Figure 2: Divergent reactivity profile demonstrating the utility of the scaffold in library synthesis.

## Handling & Safety Protocols

Critical Warning: The synthesis involves Chloromethyl methyl ether (MOM-Cl), a potent alkylating agent and regulated carcinogen.

- Engineering Controls: All reactions involving MOM-Cl must be performed in a certified chemical fume hood with a sash operating at the lowest safe height.

- PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
- Quenching: Residual MOM-Cl should be quenched with aqueous ammonia or concentrated sodium hydroxide to hydrolyze the alkylating agent before disposal.
- Storage: The final product, **3-Bromo-5-(methoxymethoxy)pyridine**, should be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the acetal linkage by atmospheric moisture.

## References

- Boroncore. Product Catalog: **3-Bromo-5-(methoxymethoxy)pyridine** (CAS 1346556-39-5). [1][7] Retrieved from
- CymitQuimica. Product Detail: **3-Bromo-5-(methoxymethoxy)pyridine**. [1][7][8][9] Retrieved from
- GuideChem. Synthesis and Applications of 3-Bromo-5-hydroxypyridine (Parent Compound). Retrieved from
- ChemicalBook. 3-Bromo-5-methoxypyridine Synthesis and Properties. Retrieved from

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 产品目录 Page 2147. | Boroncore [boroncore.com]
- 2. 3-Bromo-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrcc [chemsrc.com]
- 4. 3-Bromo-5-methoxypyridine 97 50720-12-2 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]

- [6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents \[patents.google.com\]](#)
- [7. Ethers | CymitQuimica \[cymitquimica.com\]](#)
- [8. 3-Bromo-5-\(methoxymethoxy\)pyridine | C7H8BrNO2 | CID 65365052 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. 3-bromo-5-\(methoxymethoxy\)pyridine;CAS No.:1346556-39-5 \[chemshuttle.com\]](#)
- [To cite this document: BenchChem. \[Technical Guide: 3-Bromo-5-\(methoxymethoxy\)pyridine\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3232765#3-bromo-5-methoxymethoxy-pyridine-cas-number\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)